molecular formula C15H18N2O3 B1583827 N-[1H-Indol-3-YL-acetyl]valine acid CAS No. 57105-42-7

N-[1H-Indol-3-YL-acetyl]valine acid

Cat. No. B1583827
CAS RN: 57105-42-7
M. Wt: 274.31 g/mol
InChI Key: AZEGJHGXTSUPPG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1H-Indol-3-YL-acetyl]valine acid” is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of “N-[1H-Indol-3-YL-acetyl]valine acid” has been analyzed using X-ray diffraction . The compound has a hydrophobic lateral chain, which causes it to adopt a new orientation in the alpha-active site .


Chemical Reactions Analysis

“N-[1H-Indol-3-YL-acetyl]valine acid” has been found to function as an inhibitor of the alpha-subunit reaction in the enzyme complex with indole-3-acetyl-l-valine .


Physical And Chemical Properties Analysis

“N-[1H-Indol-3-YL-acetyl]valine acid” is a small molecule with a chemical formula of C15H18N2O3. It has an average weight of 274.315 and a monoisotopic weight of 274.131742452 .

Scientific Research Applications

Pharmacology: Targeting Tryptophan Synthase

N-[1H-Indol-3-YL-acetyl]valine acid is known to interact with tryptophan synthase, a key enzyme in the biosynthesis of tryptophan . This interaction has implications for the development of new pharmacological agents that can modulate the levels of tryptophan and related metabolites, potentially offering therapeutic strategies for disorders associated with tryptophan metabolism.

Antiviral Research: Inhibitor Design

Indole derivatives, including compounds similar to N-[1H-Indol-3-YL-acetyl]valine acid, have shown antiviral properties . Research into the antiviral applications of this compound could lead to the design of new inhibitors that target viral replication mechanisms, contributing to the treatment of viral infections.

Cancer Therapy: Apoptosis Induction

The structural motif of indole is present in many compounds with anticancer activity . N-[1H-Indol-3-YL-acetyl]valine acid could be investigated for its potential to induce apoptosis in cancer cells, providing a pathway for the development of novel anticancer therapies.

Agriculture: Plant Growth Regulation

Indole-3-acetic acid, a plant hormone derived from tryptophan, is crucial for plant growth and development. By influencing the tryptophan synthase pathway, N-[1H-Indol-3-YL-acetyl]valine acid may have applications in regulating plant growth, which could be beneficial in agricultural biotechnology .

Biotechnology: Enzyme Allosteric Modulation

The compound’s ability to bind to the active site of tryptophan synthase suggests it could serve as an allosteric modulator . This property can be harnessed in biotechnological applications to control enzyme activity, which is vital in various industrial processes.

Material Science: Molecular Modeling

The crystal structure data of tryptophan synthase complexed with similar compounds provides a basis for molecular modeling studies . N-[1H-Indol-3-YL-acetyl]valine acid can be used in computational simulations to design materials with specific molecular interactions, aiding in the development of new materials with desired properties.

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGJHGXTSUPPG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332229
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1H-Indol-3-YL-acetyl]valine acid

CAS RN

57105-42-7
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1H-Indol-3-YL-acetyl]valine acid
Reactant of Route 2
Reactant of Route 2
N-[1H-Indol-3-YL-acetyl]valine acid
Reactant of Route 3
Reactant of Route 3
N-[1H-Indol-3-YL-acetyl]valine acid
Reactant of Route 4
Reactant of Route 4
N-[1H-Indol-3-YL-acetyl]valine acid
Reactant of Route 5
Reactant of Route 5
N-[1H-Indol-3-YL-acetyl]valine acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[1H-Indol-3-YL-acetyl]valine acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.